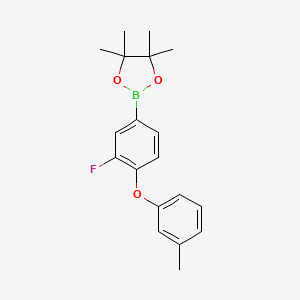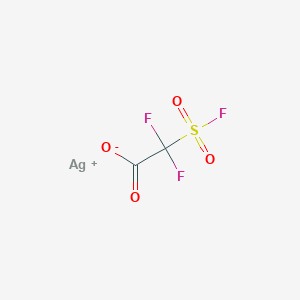
Fluorosulfonyldifluoroacetic acid silver(I) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorosulfonyldifluoroacetic acid silver(I) salt: is a chemical compound with the molecular formula C2AgF3O4S . It is known for its unique properties, including high stability and reactivity, making it valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through the reaction of fluorosulfonyldifluoroacetic acid with silver nitrate in an aqueous solution.
The reaction typically requires heating to a specific temperature to ensure complete conversion.
Industrial Production Methods:
Industrial production involves large-scale reactions under controlled conditions to ensure purity and yield.
The process may include purification steps such as recrystallization to obtain the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions with various oxidizing agents.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: Substitution reactions are typical, where the silver ion can be replaced by other metal ions.
Common Reagents and Conditions:
Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reducing agents such as sodium borohydride.
Substitution reactions often require the presence of a more reactive metal ion.
Major Products Formed:
Oxidation can produce fluorosulfonyldifluoroacetic acid derivatives.
Reduction may yield silver metal or other reduced forms of the compound.
Substitution reactions can result in the formation of metal fluorosulfonyldifluoroacetates.
Chemistry:
Employed in the study of fluorine-containing compounds and their reactivity.
Biology:
Investigated for potential antimicrobial properties.
Studied for its effects on biological systems and cellular processes.
Medicine:
Explored for use in drug delivery systems due to its stability and reactivity.
Industry:
Utilized in the production of fluorinated materials and coatings.
Employed in the manufacturing of advanced materials with specific properties.
Mecanismo De Acción
The compound exerts its effects through its fluorosulfonyl group , which is highly reactive and can interact with various biological and chemical targets. The silver ion plays a crucial role in its reactivity, forming stable complexes with other molecules.
Molecular Targets and Pathways:
Interacts with enzymes and proteins, altering their activity.
Forms complexes with nucleic acids, affecting their function.
Comparación Con Compuestos Similares
Fluorosulfonyldifluoroacetic acid copper(II) salt
Fluorosulfonyldifluoroacetic acid zinc(II) salt
Fluorosulfonyldifluoroacetic acid nickel(II) salt
Uniqueness:
The silver(I) salt is unique in its high stability and reactivity compared to other metal salts.
It has a higher affinity for certain biological targets, making it more effective in specific applications.
This comprehensive overview highlights the importance and versatility of fluorosulfonyldifluoroacetic acid silver(I) salt in various fields
Propiedades
Fórmula molecular |
C2AgF3O4S |
|---|---|
Peso molecular |
284.95 g/mol |
Nombre IUPAC |
silver;2,2-difluoro-2-fluorosulfonylacetate |
InChI |
InChI=1S/C2HF3O4S.Ag/c3-2(4,1(6)7)10(5,8)9;/h(H,6,7);/q;+1/p-1 |
Clave InChI |
AOGQFVJOOFEVQP-UHFFFAOYSA-M |
SMILES canónico |
C(=O)(C(F)(F)S(=O)(=O)F)[O-].[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}phenoxy)acetic acid](/img/structure/B15155304.png)
![5'-Ethyl 3'-propan-2-yl 2'-amino-5-bromo-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B15155312.png)
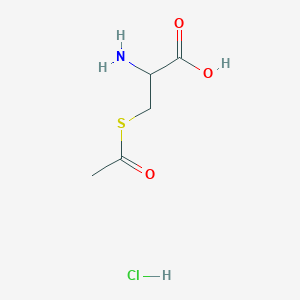
![5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15155333.png)
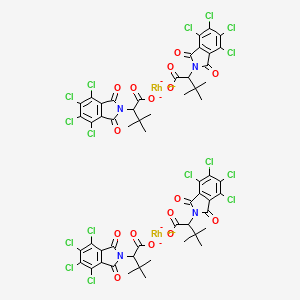
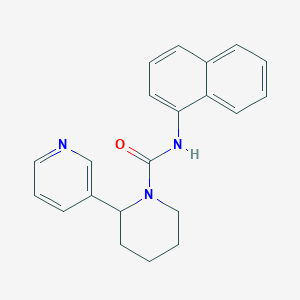

![N-{(E)-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-1,3-benzodioxol-5-amine](/img/structure/B15155352.png)
![N-(2-fluorophenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B15155358.png)

![hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-ylmethanol](/img/structure/B15155370.png)
![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B15155373.png)
![N-(2-ethoxyphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B15155378.png)
